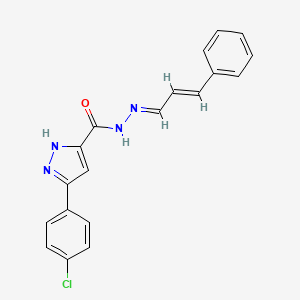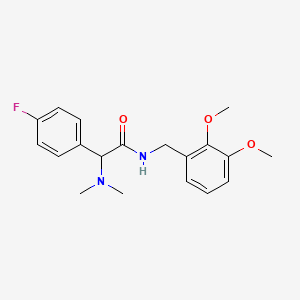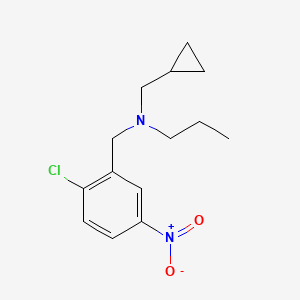
3-(4-chlorophenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is part of a broader class of pyrazole derivatives known for their diverse chemical and biological properties. These compounds have been the subject of extensive research due to their potential applications in various fields, including pharmacology and materials science. However, this response focuses on the chemical aspects, excluding drug use, dosage, and side effects as per the request.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, cyclization processes, and characterizations using spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and optimized using density functional theory (DFT), highlighting the specific methodologies involved in the creation of such compounds (Sivakumar et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction and DFT calculations. These methods provide insights into the geometrical configurations, bond lengths, angles, and overall molecular conformations (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, including interactions with enzymes and potential antimicrobial activities. Their chemical reactivity can be attributed to the presence of functional groups that facilitate binding with biological targets, as demonstrated in molecular docking studies (Sivakumar et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are closely related to their molecular configurations. Spectroscopic methods like FT-IR and FT-Raman, alongside X-ray crystallography, are pivotal in assessing these characteristics, providing a foundation for understanding the compound's behavior in different environments (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electron distribution, are analyzed using quantum chemical calculations and spectroscopic evaluations. These studies reveal the compound's potential for interactions and its stability under various conditions. The HOMO-LUMO gap, molecular electrostatic potential (MEP), and NBO analysis are crucial for understanding the chemical behavior of these compounds (Viji et al., 2020).
Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives have been synthesized and evaluated for various biological activities, including antiviral, antimicrobial, and anticancer properties. For instance, Dawood et al. (2011) synthesized pyrazole- and isoxazole-based heterocycles, including compounds related to the queried chemical structure, and evaluated them for anti-HSV-1 and cytotoxic activities. One of the compounds showed significant reduction in the viral plaques of Herpes simplex type-1 (HSV-1) by 69% (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011). Ningaiah et al. (2014) focused on the antimicrobial evaluation of novel pyrazole integrated 1,3,4-oxadiazoles, highlighting the potential of these compounds as potent antimicrobial agents (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
Spectroscopic and Computational Studies
Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on derivatives of the queried compound to understand their structural, electronic, and reactive properties. Pillai et al. (2017) performed an extensive quantum chemical study on a closely related molecule, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, to evaluate its stability, reactivity, and potential inhibitory activity against CDK2s, indicating its significance in drug design (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).
Anticancer and Antimicrobial Evaluation
Gomha et al. (2015) synthesized thiadiazoles and thiazoles incorporating the pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This underscores the compound's potential in cancer therapy (Gomha, Salah, & Abdelhamid, 2015). Furthermore, the synthesized derivatives have been explored for their antibacterial activity, highlighting the versatility of the compound and its derivatives in the development of new therapeutic agents (Nasareb & Siddiquia, 2016).
Corrosion Inhibition
The application of carbohydrazide-pyrazole compounds as corrosion inhibitors has been investigated, showing high inhibition efficiency in protecting mild steel in acidic solutions. This research indicates the compound's utility in industrial applications beyond its biological activities (Paul, Yadav, & Obot, 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-16-10-8-15(9-11-16)17-13-18(23-22-17)19(25)24-21-12-4-7-14-5-2-1-3-6-14/h1-13H,(H,22,23)(H,24,25)/b7-4+,21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXHZFBFIXVLSW-HJETYCPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)
![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)





![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)